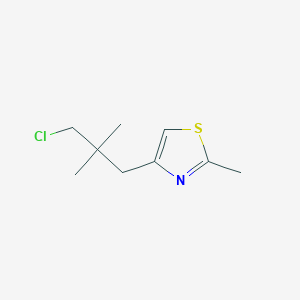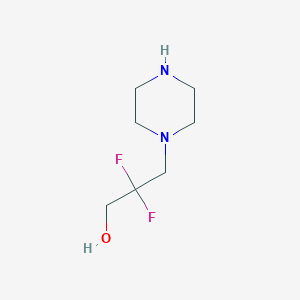
2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol is a chemical compound with the molecular formula C7H14F2N2O It is known for its unique structure, which includes a piperazine ring and two fluorine atoms attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol typically involves the reaction of 2,2-difluoropropanol with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 2,2-difluoro-3-(piperazin-1-yl)propanone, while reduction can produce 2,2-difluoro-3-(piperazin-1-yl)propanamine .
Scientific Research Applications
2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of fluorine atoms enhances its binding affinity to target proteins, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol
- 2,2-Difluoro-3-(piperidin-1-yl)propan-1-ol
- 2,2-Difluoro-3-(azepan-1-yl)propan-1-ol
Uniqueness
2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol is unique due to its specific combination of a piperazine ring and two fluorine atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential for specialized uses .
Properties
Molecular Formula |
C7H14F2N2O |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2,2-difluoro-3-piperazin-1-ylpropan-1-ol |
InChI |
InChI=1S/C7H14F2N2O/c8-7(9,6-12)5-11-3-1-10-2-4-11/h10,12H,1-6H2 |
InChI Key |
GMUAMWGFPAKMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid](/img/structure/B13214589.png)
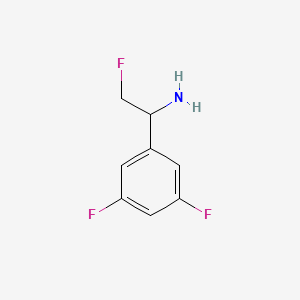
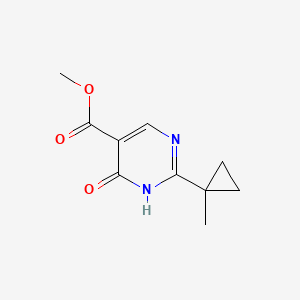
![2-Chloro-1-[3-(methylamino)propyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13214618.png)
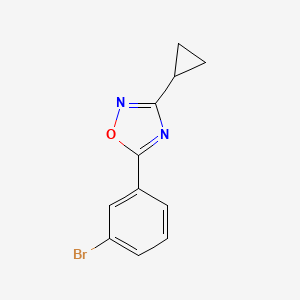
![N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide](/img/structure/B13214626.png)
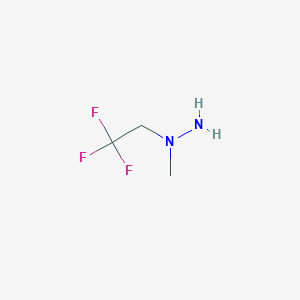
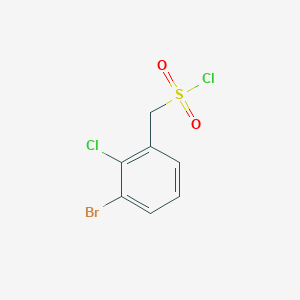
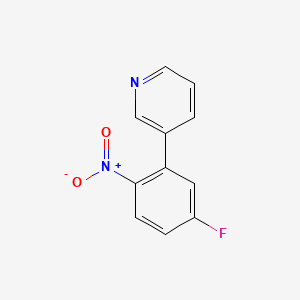
![7-Methoxyfuro[2,3-d]pyridazine](/img/structure/B13214647.png)
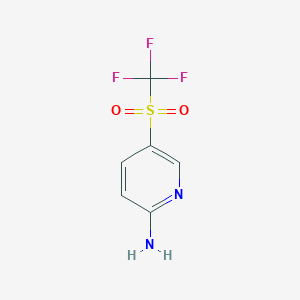

![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214679.png)
